

Technical Support Center: [11C]GSK931145 Injection Protocols

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Compound of Interest		
Compound Name:	GSK931145	
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [11C]GSK931145 in positron emission tomography (PET) imaging studies.

Troubleshooting Guides

Issue: High Variability in Test-Retest Results

Q1: My test-retest variability for Total Volume of Distribution (VT) is high when using a two-tissue compartmental model. What could be the cause and how can I improve it?

A1: High test-retest variability with a two-tissue compartmental model is a known issue with [11C]**GSK931145**. Studies in humans have shown that the variability for VT can be as high as 29-38% with this model.[1][2] This is often due to the complex kinetics of the tracer and the lack of a true reference region devoid of Glycine Transporter Type 1 (GlyT-1).

Troubleshooting Steps:

- Analytical Model Selection: Switch to a pseudo-reference tissue model (PRTM). This
 approach has been shown to significantly improve test-retest reproducibility, reducing the
 variability of the non-displaceable binding potential (BPND) to 16-23%.[1][2]
- Data Acquisition Duration: Ensure a sufficiently long dynamic scan acquisition, typically around 90 minutes post-injection, to capture the tracer kinetics accurately.[3]



 Arterial Blood Sampling: Meticulous and frequent arterial blood sampling is crucial for accurate input function measurement, which is a critical component of kinetic modeling.

Issue: Difficulty in Quantifying Specific Binding

Q2: I am struggling to identify a suitable reference region to accurately quantify specific binding of [11C]GSK931145. What is the recommended approach?

A2: Homologous competition studies in primates have indicated that there is no viable reference region for [11C]**GSK931145**.[1][2] This means that all brain regions are expected to have some level of specific binding to GlyT-1.

Troubleshooting Steps:

- Pseudo-Reference Tissue Model (PRTM): As mentioned in Q1, the use of a PRTM is the recommended approach to estimate BPND in the absence of a true reference region.[1][2] This model mathematically corrects for the specific binding in the reference region.
- Blocking Studies: To confirm specific binding in your regions of interest, perform blocking studies by pre-administering a pharmacological dose of a GlyT-1 inhibitor. A reduction in the uptake of [11C]GSK931145 to homogeneous levels across the brain confirms specific binding.[3][4]

Frequently Asked Questions (FAQs)

Q3: What is the expected brain uptake and distribution of [11C]GSK931145?

A3: [11C]**GSK931145** demonstrates good brain penetration.[4] The uptake pattern is heterogeneous and consistent with the known localization of GlyT-1.[4] The highest uptake is typically observed in the midbrain, thalamus, and cerebellum.[1][2]

Q4: How quickly is [11C]GSK931145 metabolized?

A4: The rate of metabolism can vary between species. In pigs, approximately 75% of the tracer is metabolized by 60 minutes post-injection.[3] In non-human primates, about 30% of the intact radioligand remains in arterial plasma at 60 minutes post-injection.[3] In humans, around 60% of the radioligand remains intact in arterial plasma at 60 minutes post-injection.[3] It is essential



to perform plasma metabolite analysis to obtain an accurate arterial input function for kinetic modeling.

Q5: What are the key differences in [11C]**GSK931145** kinetics between humans and non-human primates?

A5: While the brain distribution and binding potential values are similar, there are significant differences in plasma free fraction (fP) and delivery (K1) between humans and primates. The plasma free fraction is considerably lower in primates (0.8%) compared to humans (8%).[1][2] Conversely, the delivery of the tracer to the brain (K1) is significantly higher in primates (0.126 mL cm-3 min-1) than in humans (0.025 mL cm-3 min-1).[1][2]

Q6: What is the expected radiation dose from a [11C]GSK931145 PET scan?

A6: The mean effective dose in humans is approximately 4.02 μ Sv/MBq for males and 4.95 μ Sv/MBq for females.[5] This is considered a moderate effective dose, which allows for multiple PET examinations in the same individual.[5] The liver is the organ that receives the highest radiation-absorbed dose.[5]

Quantitative Data Summary

Table 1: Comparative Pharmacokinetic Parameters of [11C]GSK931145

Parameter	Primate	Human	Reference
Plasma Free Fraction (fP)	0.8%	8%	[1][2]
Delivery (K1)	0.126 mL cm-3 min-1	0.025 mL cm-3 min-1	[1][2]
Binding Potential (BP)	1.5 - 3 (Midbrain, Thalamus, Cerebellum)	Similar to Primate	[1][2]

Table 2: Test-Retest Variability of [11C]GSK931145 in Humans



Analytical Model	Parameter	Variability (%)	Reference
Two-Tissue Compartmental Model	VT	29 - 38%	[1][2]
Pseudo-Reference Tissue Model	BPND	16 - 23%	[1][2]

Table 3: Human Radiation Dosimetry for [11C]GSK931145

Phantom	Mean Effective Dose (μSv/MBq)	Limiting Organ	Reference
Male	4.02	Liver	[5]
Female	4.95	Liver	[5]

Experimental Protocols

Protocol 1: PET Imaging with [11C]GSK931145

- Subject Preparation: Subjects should be fasted for at least 4 hours prior to the scan. An
 intravenous line for tracer injection and an arterial line for blood sampling should be placed.
- Tracer Administration: A bolus injection of [11C]GSK931145 is administered intravenously.
 The average injected dose for human studies is around 304 MBq.[3]
- PET Scan Acquisition: A dynamic PET scan of the brain is acquired for 90 minutes immediately following the injection.[3]
- Arterial Blood Sampling: Manual arterial blood samples are drawn at frequent intervals throughout the scan to measure radioactivity in whole blood and plasma, and for metabolite analysis.
- Image Reconstruction and Analysis: PET images are reconstructed, and regional timeactivity curves (TACs) are generated.



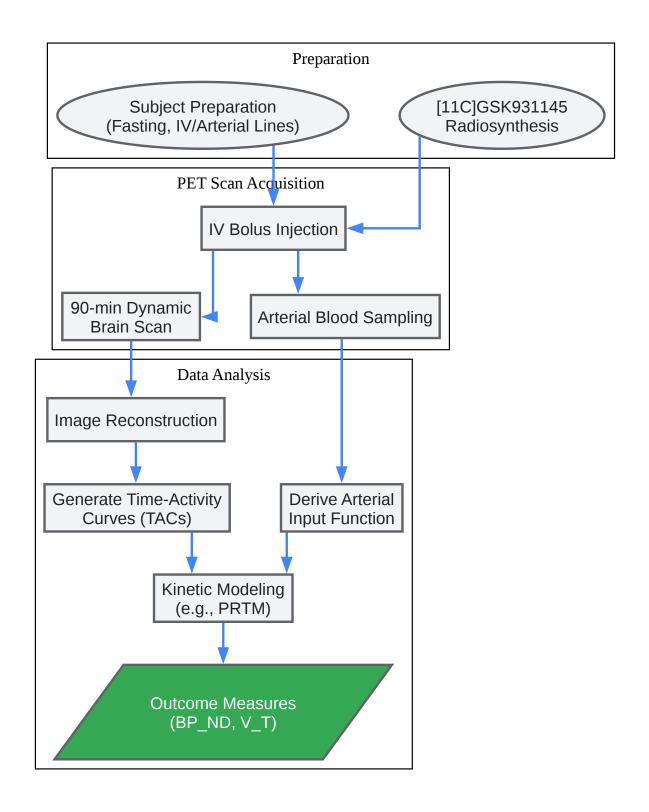
• Kinetic Modeling: Regional TACs and the arterial input function are used to estimate kinetic parameters using an appropriate model (e.g., PRTM).

Protocol 2: Blocking Study to Confirm Specific Binding

- Baseline Scan: A baseline PET scan is performed as described in Protocol 1.
- Pre-treatment: On a separate occasion, a pharmacological dose of a GlyT-1 inhibitor (e.g., GSK565710 or GSK1018921) is administered to the subject prior to the [11C]GSK931145 injection.[3][4]
- Post-treatment Scan: A second PET scan is performed following the administration of the blocking agent.
- Data Analysis: The uptake of [11C]GSK931145 in the baseline and post-treatment scans are compared. A significant reduction in tracer uptake to homogeneous levels in the posttreatment scan indicates specific binding.[4]

Visualizations

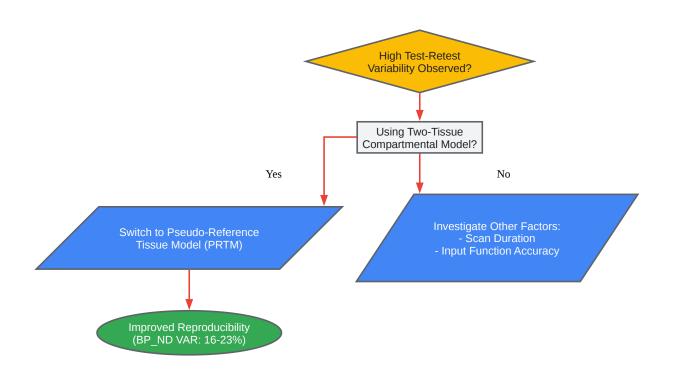




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Caption: Experimental workflow for a typical [11C]GSK931145 PET imaging study.

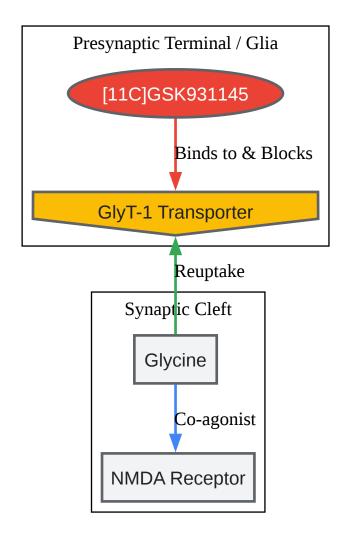




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Caption: Troubleshooting flowchart for high test-retest variability.





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Caption: Simplified signaling pathway showing [11C]GSK931145 binding to GlyT-1.

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